N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide
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Overview
Description
N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide is a synthetic organic compound characterized by its biphenyl structure with multiple methoxy groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the biphenyl derivative with diethylamine and a suitable carboxylating agent, such as phosgene or a carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and carboxamide functionality play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide: shares structural similarities with other biphenyl derivatives, such as:
Uniqueness
The unique combination of methoxy groups and a carboxamide functional group in N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
920981-23-3 |
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Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N,N-diethyl-3,4,5-trimethoxy-2-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO5/c1-7-22(8-2)21(23)15-13-17(25-4)19(26-5)20(27-6)18(15)14-11-9-10-12-16(14)24-3/h9-13H,7-8H2,1-6H3 |
InChI Key |
GJYCISLCKDPQAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1C2=CC=CC=C2OC)OC)OC)OC |
Origin of Product |
United States |
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